Beta-Amyloid (36-42) is a peptide fragment derived from the amyloid precursor protein and is closely associated with Alzheimer’s disease. This peptide, along with its longer forms, particularly Beta-Amyloid (1-42), is implicated in the formation of amyloid plaques that are characteristic of Alzheimer's pathology. Understanding the properties, synthesis, and mechanisms of action of Beta-Amyloid (36-42) is crucial for developing therapeutic strategies against neurodegenerative diseases.
Beta-Amyloid peptides are produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The specific sequence of Beta-Amyloid (36-42) indicates that it is a fragment of longer peptides such as Beta-Amyloid (1-42), which is known for its aggregation propensity and neurotoxicity in Alzheimer’s disease .
Beta-Amyloid peptides are classified as neurotoxic peptides that contribute to the pathophysiology of Alzheimer’s disease. They are categorized based on their length, with common forms being Beta-Amyloid (1-40) and Beta-Amyloid (1-42), with the latter being more aggregation-prone and toxic. The classification also extends to their structural forms, including monomers, oligomers, and fibrils .
Recent advancements have improved the synthesis process by utilizing preformed aminoacyl fluorides to mitigate aggregation issues during SPPS. For example, a study demonstrated that employing specific temperature conditions during acylation and deprotection steps can enhance yield and purity of the final product . The purification typically involves high-performance liquid chromatography techniques to separate desired peptides from aggregates .
Beta-Amyloid (36-42) consists of a sequence of seven amino acids: Asparagine, Phenylalanine, Lysine, Glutamic acid, Leucine, Serine, and Valine. The molecular weight is approximately 800 Da. The structure tends to adopt an unstructured conformation in solution but can form beta-sheet structures when aggregated .
The peptide's structural characteristics have been studied using nuclear magnetic resonance spectroscopy and molecular dynamics simulations, revealing insights into its conformational flexibility and aggregation behavior .
Beta-Amyloid (36-42) undergoes various chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The aggregation process typically starts with the formation of soluble oligomers that can further assemble into insoluble fibrils. This transition is critical in Alzheimer's pathology as it correlates with neurotoxicity and cognitive decline in affected individuals .
The mechanism by which Beta-Amyloid (36-42) exerts its effects involves several pathways:
Studies have shown that the presence of Beta-Amyloid aggregates correlates with increased neuroinflammation markers in Alzheimer’s disease models .
Beta-Amyloid (36-42) is a hydrophilic peptide that tends to aggregate under physiological conditions. Its solubility decreases significantly as it transitions from monomeric to aggregated states.
The peptide exhibits a high propensity for beta-sheet formation upon aggregation, which is a critical factor in its role in Alzheimer's disease pathology. Its stability can be affected by factors such as temperature and pH .
Beta-Amyloid (36-42) serves as a crucial model for studying amyloidogenesis and neurodegeneration in Alzheimer’s disease research. It is used in various applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4